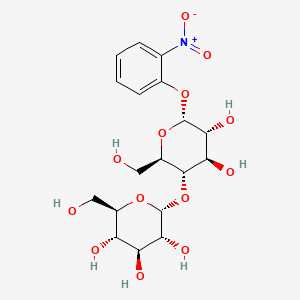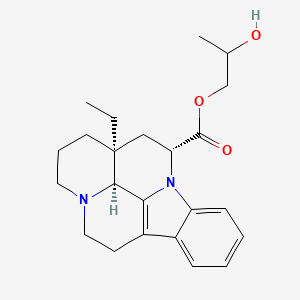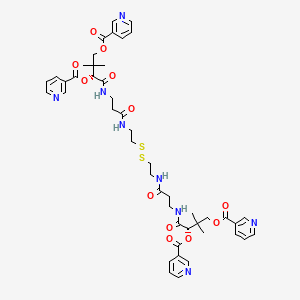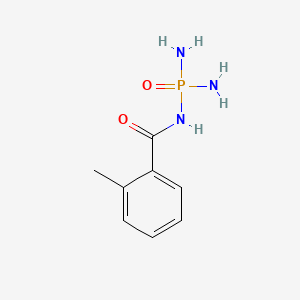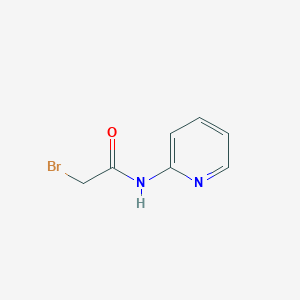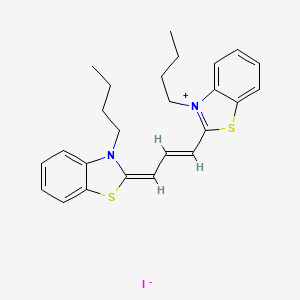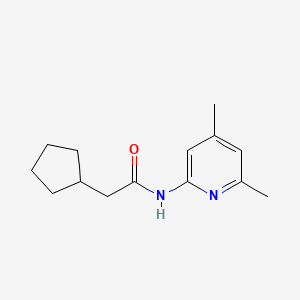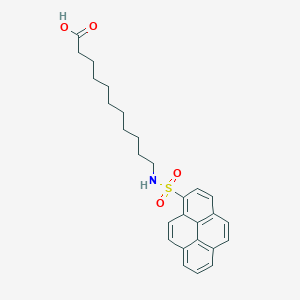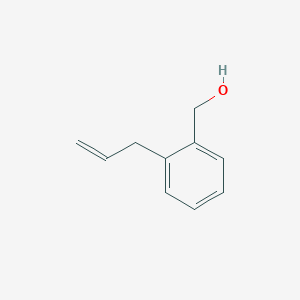
2-Allylbenzylalcohol
Vue d'ensemble
Description
2-Allylbenzylalcohol is an organic compound that belongs to the family of benzyl alcohols. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
2-Allyloxyphenol, a derivative of 2-Allylbenzylalcohol, has been isolated from marine actinobacteria and shown to exhibit antimicrobial and cytotoxic activities. This compound was found to inhibit a wide range of bacteria and fungi, demonstrating strong antimicrobial properties. Additionally, 2-Allyloxyphenol possesses potent antioxidant activity, which could be attributed to its hydroxyl and allyloxy groups. These findings suggest the potential of 2-Allylbenzylalcohol derivatives in developing new antimicrobial agents and antioxidants for various applications, including food preservation and oral disinfection (Arumugam et al., 2010).
Synthetic Applications in Organic Chemistry
Research has also focused on the synthetic applications of 2-Allylbenzylalcohol derivatives in organic chemistry. For example, allylboronates derived from 2-Allylbenzylalcohol have been used in the asymmetric allylboration of aldehydes and ketones, producing allylated products with high enantiomeric ratios. This demonstrates the utility of 2-Allylbenzylalcohol derivatives in stereoselective synthesis, which is crucial for the development of chiral pharmaceuticals and other biologically active compounds (Wu, Shen, & Chong, 2004).
Potential in Plant Pathogen Control
The antifungal activity of 2-Allylphenol derivatives, related to 2-Allylbenzylalcohol, has been studied against various fungal plant pathogens. These studies revealed that certain metabolites of 2-Allylphenol, such as 2-(2-hydroxypropyl) phenol, exhibit significant inhibitory effects on the mycelial growth of plant pathogens. This suggests the potential of 2-Allylbenzylalcohol derivatives in developing new fungicides for agriculture (Qu et al., 2017).
Role in Catalysis and Reaction Mechanisms
2-Allylbenzylalcohol derivatives have been explored in catalysis and reaction mechanism studies. For instance, the reactions of allyl alcohol, a compound related to 2-Allylbenzylalcohol, on clean and O-covered surfaces have provided insights into the partial oxidation of propene. Understanding the behavior of such compounds in catalytic processes can contribute to the development of more efficient and selective catalytic systems in industrial chemistry (Deiner et al., 2003).
Propriétés
IUPAC Name |
(2-prop-2-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7,11H,1,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHICZLAJAPAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415678 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylbenzylalcohol | |
CAS RN |
84801-07-0 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


